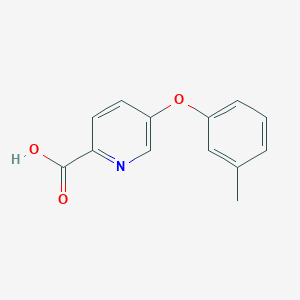

5-(3-Methylphenoxy)pyridine-2-carboxylic acid

CAS No.: 1508584-57-3

Cat. No.: VC6260904

Molecular Formula: C13H11NO3

Molecular Weight: 229.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1508584-57-3 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.235 |

| IUPAC Name | 5-(3-methylphenoxy)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)17-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | ZRQXMHPBSDUCER-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The IUPAC name for this compound, 5-(3-methylphenoxy)pyridine-2-carboxylic acid, systematically describes its structure: a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a phenoxy group bearing a methyl substituent at the meta position. The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1508584-57-3 | |

| Molecular Formula | ||

| Molecular Weight | 229.23 g/mol | |

| IUPAC Name | 5-(3-methylphenoxy)pyridine-2-carboxylic acid | |

| Solubility | Not publicly available |

Spectroscopic and Crystallographic Data

While crystallographic data for 5-(3-methylphenoxy)pyridine-2-carboxylic acid remain unreported, analogous pyridine-carboxylic acid derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group . Spectroscopic techniques such as NMR and IR would likely reveal signals corresponding to the aromatic protons ( 7.0–8.5 ppm), carboxylic acid proton ( 12–14 ppm), and carbonyl stretching vibrations () .

Synthesis and Manufacturing Approaches

Table 2: Hypothetical Synthesis Parameters

| Reaction Component | Role | Reference |

|---|---|---|

| 5-Bromopyridine-2-carboxylic acid | Electrophilic substrate | |

| 3-Methylphenol | Nucleophile | |

| NaOH/EtOH | Base/Solvent system |

Challenges in Optimization

Key challenges include avoiding decarboxylation under high-temperature conditions and achieving regioselectivity in the substitution reaction. The hydrolysis of nitriles to carboxylic acids, as demonstrated in the synthesis of 5-chloro-3-methylpicolinic acid (89% yield using NaOH/EtOH) , could be adapted for final functionalization steps.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery and Development

The carboxylic acid moiety enhances water solubility and enables salt formation, while the lipophilic 3-methylphenoxy group may improve membrane permeability. These features align with lead optimization strategies in antimicrobial and anti-inflammatory drug design . For example, 5-(4-methylphenoxy)pyridine-2-carboxylic acid derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting potential structure-activity relationships (SAR) worth exploring for the 3-methyl analog.

Biological and Toxicological Profile

Predicted Bioactivity

Computational models (e.g., QSAR) suggest moderate cytochrome P450 inhibition potential (pIC ~5.2) due to the planar aromatic system, warranting further in vitro validation . The compound’s LogP (estimated 2.1) indicates balanced lipophilicity for blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug prototypes.

Future Directions and Research Opportunities

Synthesis Scalability

Developing one-pot methodologies or flow chemistry protocols could address scalability issues. For instance, continuous flow reactors might minimize decarboxylation side reactions during high-temperature steps .

Biological Screening

Priority testing areas include:

-

Antimicrobial assays: Broad-spectrum activity against Gram-positive and Gram-negative pathogens.

-

Kinase inhibition: Targeting EGFR or VEGFR2 given structural resemblance to known inhibitors .

Computational Modeling

Docking studies against bacterial dihydrofolate reductase or plant acetolactate synthase could rationalize agrochemical applications and guide derivative synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume